molecular formula C25H22N2O2 B7695789 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide

Cat. No.: B7695789
M. Wt: 382.5 g/mol
InChI Key: FXYSZZIIHKKFHO-UHFFFAOYSA-N
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide is a complex organic compound belonging to the quinoline derivatives family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and unique chemical structure.

Properties

IUPAC Name

2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-12-13-19-15-20(24(28)26-23(19)14-17)16-27(21-9-4-3-5-10-21)25(29)22-11-7-6-8-18(22)2/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYSZZIIHKKFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline derivative is then further modified through a series of reactions to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

Chemistry: In chemistry, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It has shown promise as an antimalarial, antimicrobial, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound is used in the development of new materials and catalysts. Its unique chemical properties can enhance the performance of various industrial processes.

Mechanism of Action

The mechanism by which N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • Quinoline: A basic structure similar to the quinoline core of the compound.

  • Benzamide: A related compound with a benzamide group.

  • Hydroxyquinoline: A derivative with a hydroxy group on the quinoline ring.

Uniqueness: N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its ability to interact with multiple targets and pathways makes it distinct from other quinoline derivatives.

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